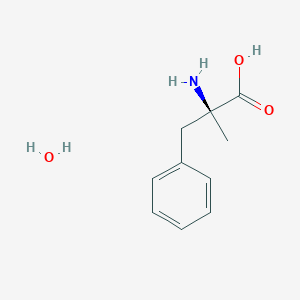

2-Methyl-L-phenylalanine monohydrate

描述

Contextualization as a Non-Proteinogenic Alpha-Methylated Amino Acid Analog

2-Methyl-L-phenylalanine is classified as a non-proteinogenic amino acid. Unlike the 22 proteinogenic amino acids that are directly encoded by the universal genetic code for protein assembly, non-proteinogenic amino acids are not. wikipedia.org These alternative amino acids, of which thousands may exist in nature or be created synthetically, serve various biological and chemical functions. wikipedia.org

The defining structural feature of this compound is that it is an alpha-methylated amino acid. In standard proteinogenic amino acids (except glycine), the alpha-carbon is bonded to a hydrogen atom, a carboxyl group, an amino group, and a side chain. wikipedia.org In alpha-methylated amino acids like 2-Methyl-L-phenylalanine, the hydrogen on the alpha-carbon is replaced by a methyl group. cymitquimica.comwikipedia.org This substitution makes it an analog of the natural amino acid L-phenylalanine. chemimpex.com The presence of this additional methyl group introduces steric hindrance and alters the conformational properties of the amino acid, which in turn influences the structure and stability of peptides into which it is incorporated. chemimpex.comchemimpex.com Crystallographic studies show that the compound crystallizes in a zwitterionic form. iucr.orgiucr.org

Research Significance in Medicinal Chemistry and Chemical Biology

The unique structure of 2-Methyl-L-phenylalanine monohydrate makes it a valuable tool in both medicinal chemistry and chemical biology. Its structural similarity to L-phenylalanine allows it to interact with biological systems, while its alpha-methylation provides distinct properties that researchers can exploit. cymitquimica.comchemimpex.com

In medicinal chemistry , this compound serves as a crucial building block in the development of novel pharmaceuticals, particularly peptide-based drugs. cymitquimica.comchemimpex.com The incorporation of alpha-methylated amino acids can improve the pharmacokinetic profile of peptide therapeutics by enhancing their stability and reducing their susceptibility to degradation by enzymes. chemimpex.com Specific research applications include:

Enzyme Inhibition: It has drawn significant attention as a substrate analog and an inhibitor of phenylalanine hydroxylase, an enzyme linked to the genetic disorder phenylketonuria (PKU). iucr.orgiucr.org

Peptide Modification: The 2,6-dimethylation of the aromatic ring in related phenylalanine analogs has been shown to impart high enzymatic stability to opioid peptides like enkephalin. nih.gov The substitution of 2-Methyl-L-phenylalanine for phenylalanine residues in opioid peptides has been investigated to modify receptor affinity and selectivity. nih.gov

Synthesis of Bioactive Molecules: It is used to prepare substrates for enzymes like carboxypeptidase A and in the synthesis of high-affinity tachykinin NK2 receptor antagonists. chemicalbook.com

In chemical biology , 2-Methyl-L-phenylalanine is used as a specialized component in the synthesis and study of peptides and proteins. cymitquimica.comchemimpex.com Its applications include:

Peptide Synthesis: It is a key building block in solid-phase peptide synthesis (SPPS), a standard method for creating custom peptides. chemimpex.comiucr.org The fluorenylmethoxycarbonyl (Fmoc) protected form, Fmoc-2-methyl-L-phenylalanine, is widely used for this purpose. chemimpex.com

Protein Engineering: The compound is used to create modified proteins with enhanced or altered properties, which is valuable for developing new enzymes for industrial uses. chemimpex.com

属性

IUPAC Name |

(2S)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFWSMJVNXSYRC-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl L Phenylalanine and Its Derivatives

Chemical Synthesis Pathways

The chemical synthesis of 2-methyl-L-phenylalanine presents unique challenges, primarily due to the need for precise control over the stereochemistry at the quaternary α-carbon. Various strategies have been developed to address this, ranging from enantioselective methods to the use of chiral starting materials.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce the desired L-enantiomer of 2-methyl-phenylalanine with high purity. One notable approach involves the resolution of a racemic mixture of an α-halo-α-(3,4-disubstitutedbenzyl)propionic acid. This resolved intermediate is then converted to L-α-methyl-(3,4-disubstitutedphenyl)alanine through treatment with ammonia (B1221849). sigmaaldrich.com This method allows for the specific synthesis of the L-form, which is often the biologically active isomer. sigmaaldrich.com

Another powerful strategy is the asymmetric alkylation of a glycine (B1666218) Schiff base using substituted benzyl (B1604629) bromides. This reaction is catalyzed by phase transfer catalysts, such as cinchona alkaloid quaternary ammonium (B1175870) salts. By selecting the appropriate pseudoenantiomeric catalyst, it is possible to synthesize either the (R)- or (S)-enantiomer of the unnatural phenylalanine derivative with excellent yields and high enantioselectivity. libretexts.orgwikipedia.org For instance, the use of an O-allyl-N-(9-anthracenmethyl) cinchonidinium bromide catalyst can afford the (S)-α-amino acid derivatives. wikipedia.org

Furthermore, nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents have emerged as a versatile method for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov This approach is tolerant of a wide variety of functional groups and proceeds under mild conditions. nih.gov

Chiral Pool-Based Synthetic Routes

Chiral pool synthesis utilizes readily available enantiomerically pure natural products as starting materials. L-phenylalanine itself serves as a common and cost-effective chiral pool compound for the synthesis of its derivatives. researchgate.net For example, (S)-6-nitroindoline-2-carboxylic acid, a key substructure in many biologically active compounds, has been synthesized with high enantiomeric excess starting from the nitration of L-phenylalanine. researchgate.net

The synthesis of α,α-disubstituted amino acids, including α,α-methylated tyrosine and phenylalanine, has been achieved using precursors derived from the chiral pool. These unnatural amino acids introduce steric hindrance that can promote specific secondary structures in peptides. kennesaw.edu

The following table summarizes key aspects of different chiral pool-based synthetic approaches.

| Starting Material | Target Derivative | Key Reaction Steps | Reference |

| L-Phenylalanine | (S)-6-Nitroindoline-2-carboxylic Acid | Nitration, Bromination, Intramolecular Cyclization | researchgate.net |

| L-Shikimic Acid | L-Phenylalanine | Protection of alcohol group, Dehydrogenation, Conversion to phenylpyruvic acid, Transamination | nih.gov |

Development of Diverse Phenylalanine Derivatives and Analogs

The synthesis of a wide array of phenylalanine derivatives is crucial for structure-activity relationship studies and the development of new therapeutic agents. Methods have been developed for the synthesis of various substituted phenylalanines, including those with methyl, trifluoromethyl, and chloro groups on the phenyl ring. libretexts.org The synthesis of N-methylated amino acids, such as N-methyl-L-phenylalanine, is also of significant interest as this modification can enhance the pharmacokinetic properties of peptides. embrapa.br

The synthesis of phenylalanine-derived trifluoromethyl ketones has been reported for use in oxidation catalysis. rsc.org This involves a masked ketone strategy and a Negishi cross-coupling to access the parent amino acid. rsc.org Additionally, methods for the preparation of methyl-substituted DL-phenylalanines have been documented. nih.gov

Post-Synthetic Modifications in Peptide Chains

The incorporation of 2-methyl-L-phenylalanine into peptide chains post-synthetically presents considerable challenges due to the steric hindrance of the α,α-disubstituted amino acid. bachem.comnih.gov This steric bulk can impede the efficiency of peptide coupling reactions during solid-phase peptide synthesis (SPPS). bachem.com

To overcome these challenges, specialized coupling reagents and strategies are employed. For instance, amino acid fluorides are particularly suitable for the coupling of sterically hindered α,α-disubstituted amino acids. nih.gov The choice of coupling reagents and additives, such as HOBt or OxymaPure, is critical to enhance coupling yields and prevent racemization. bachem.com

Despite the difficulties, the incorporation of α-methylated amino acids into peptides is highly desirable. These modifications can enhance peptide helicity, improve resistance to proteolysis, and increase cholesterol efflux potential in apolipoprotein A-I mimetic peptides. nih.gov The introduction of α,α-methyl groups can lead to the formation of noncovalently stapled helical peptides, which are unusually stable in serum. kennesaw.edu

The table below highlights some of the challenges and solutions in the synthesis of peptides containing α,α-disubstituted amino acids.

| Challenge | Strategy/Solution | Reference |

| Steric Hindrance in Coupling | Use of specialized coupling reagents (e.g., amino acid fluorides) | nih.gov |

| Incomplete Coupling/Fmoc Removal | Optimization of coupling and deprotection conditions, use of appropriate additives (e.g., HOBt, OxymaPure) | bachem.com |

| Racemization during Activation | Use of urethane (B1682113) protecting groups (e.g., Fmoc, Boc) | nih.gov |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an attractive, environmentally friendly alternative to chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Enzymes, particularly lyases, are being explored for the synthesis of non-canonical amino acids like 2-methyl-L-phenylalanine.

Role of Phenylalanine Ammonia Lyases (PALs) in Stereoselective Synthesis

Phenylalanine ammonia lyases (PALs) are enzymes that naturally catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The reverse reaction, the hydroamination of cinnamic acid derivatives, is of great interest for the synthesis of L-phenylalanine and its analogs. sigmaaldrich.comnih.gov

While PALs are highly specific for L-phenylalanine, enzyme engineering efforts are underway to broaden their substrate scope and enable the synthesis of a wider range of non-canonical amino acids. researchgate.net For instance, engineered PAL variants have been developed for the direct asymmetric synthesis of β-branched aromatic α-amino acids, which, like α-methylated derivatives, possess two stereocenters. Computational analyses have been used to understand the limitations of PALs in accepting substituted cinnamic acids and to guide the design of mutants with enhanced activity.

Although the direct synthesis of 2-methyl-L-phenylalanine using wild-type PALs is challenging due to steric hindrance, the successful engineering of these enzymes for other sterically demanding substrates suggests that the biocatalytic production of α-alkylated amino acids is a feasible and promising area of future research.

Multi-Enzymatic Cascade Processes for Amino Alcohol Production

The synthesis of chiral amino alcohols, crucial building blocks for pharmaceuticals and chiral auxiliaries in organic synthesis, has significantly advanced through the development of multi-enzymatic cascade reactions. nih.govrsc.org These one-pot processes offer a sustainable and efficient alternative to traditional chemical methods, which often involve difficult stereochemical control and require extensive use of protecting groups. nih.govjove.com By combining the activities of several enzymes in a single reaction vessel, biocatalytic cascades can minimize waste, circumvent the need for isolating intermediates, and drive thermodynamically unfavorable reactions forward. nih.govgoogle.com

Enzymatic cascades are particularly powerful for creating chiral molecules from simple, often renewable, starting materials like amino acids. hims-biocat.euacs.org Various enzyme combinations have been engineered to produce a wide array of amino alcohols with high stereoselectivity. Common strategies include the coupling of dehydrogenases or oxidases with aminating enzymes like transaminases (TAm) or amine dehydrogenases (AmDH). hims-biocat.eunih.gov Other innovative routes employ dioxygenases and decarboxylases to transform amino acids into valuable amino alcohols. nih.govjove.com

A prominent example of these advanced methodologies is the multi-enzyme conversion of L-phenylalanine, a close structural analog of 2-Methyl-L-phenylalanine, into enantiomerically pure 1,2-amino alcohols such as phenylethanolamine and 2-phenylglycinol. hims-biocat.euacs.org These processes highlight the potential of applying similar enzymatic pathways for the synthesis of derivatives like 2-Methyl-L-phenylalaninol.

Route to 2-Phenylglycinol:

A one-pot, two-step cascade transforms the chiral diol into (S)-phenylglycinol. nih.gov This process utilizes an alcohol dehydrogenase (ADH) to oxidize the diol to 2-hydroxy-acetophenone, which is then aminated by a ω-transaminase (ωTA). hims-biocat.euacs.org The system is rendered redox-self-sufficient by incorporating an alanine (B10760859) dehydrogenase (AlaDH), which recycles the necessary cofactors. hims-biocat.eu This interconnected cascade achieves an 81% isolated yield of (S)-phenylglycinol with an enantiomeric excess of over 99.4%. acs.orgnih.gov

Route to Phenylethanolamine:

A separate one-pot cascade converts the same diol intermediate into (R)-phenylethanolamine. nih.gov This route uses an alcohol oxidase to produce (R)-2-hydroxy-2-phenylacetaldehyde, which is subsequently aminated by an amine dehydrogenase (AmDH). hims-biocat.eu To supply the reducing equivalents for the amination step, a formate (B1220265) dehydrogenase (FDH) is included in the system. hims-biocat.eunih.gov This pathway results in a 92% isolated yield of (R)-phenylethanolamine with an exceptional enantiomeric excess of over 99.9%. hims-biocat.eunih.gov

The research findings for these divergent pathways starting from L-phenylalanine are detailed in the table below.

Table 1: Multi-Enzymatic Cascade Synthesis of Amino Alcohols from an L-Phenylalanine-Derived Diol

| Target Product | Starting Material | Enzyme Cascade | Key Enzymes | Cofactor Regeneration | Yield | Enantiomeric Excess (e.e.) | Citation |

|---|---|---|---|---|---|---|---|

| (S)-2-Phenylglycinol | (R)-1-Phenylethane-1,2-diol | Oxidation-Amination (Interconnected) | Alcohol Dehydrogenase (Aa-ADH), ω-Transaminase (At-ωTA) | Alanine Dehydrogenase (Bs-AlaDH) | 81% | >99.4% | hims-biocat.euacs.orgnih.gov |

Other multi-enzyme systems have also been developed for amino alcohol production. For instance, a cascade combining a dioxygenase and a pyridoxal-phosphate (PLP)-dependent decarboxylase can synthesize chiral β- and γ-amino alcohols from L-lysine with yields exceeding 93%. nih.govjove.com Another approach couples transketolase (TK) and transaminase (TAm) enzymes to produce compounds like (2S,3R)-2-amino-1,3,4-butanetriol (ABT). nih.govnih.gov The optimization of such TK-TAm cascades through methods like fed-batch substrate addition has been shown to significantly increase product yields. ed.ac.uk

The development of these multi-enzymatic processes, particularly those starting from structurally related amino acids like L-phenylalanine, provides a robust framework for the future synthesis of 2-Methyl-L-phenylalanine derivatives and their corresponding amino alcohols.

Elucidation of Structural and Conformational Characteristics

High-Resolution Crystallographic Studies

Crystallographic analysis is essential for determining the precise solid-state structure of a compound. For 2-Methyl-L-phenylalanine monohydrate, also known as (S)-2-Azaniumyl-2-methyl-3-phenylpropanoate monohydrate, single-crystal X-ray diffraction has provided a definitive molecular structure.

Crystal Structure Determination of Monohydrate Phases

The crystal structure of this compound has been determined, revealing that it crystallizes in a zwitterionic form with one water molecule per molecule of the amino acid. The compound crystallizes in the monoclinic space group P2₁, a common space group for chiral molecules. The propylbenzene (B89791) group of the molecule adopts a trans conformation. Rod-like, colorless crystals are typically obtained through vapor-phase diffusion of an aqueous ethanol-chloroform solvent mixture at room temperature. nih.govnih.gov

The crystallographic data for this compound is summarized in the interactive table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.865 (2) |

| b (Å) | 15.176 (5) |

| c (Å) | 6.096 (2) |

| α (°) | 90 |

| β (°) | 100.27 (3) |

| γ (°) | 90 |

| Volume (ų) | 533.5 (3) |

| Z | 2 |

Table 1: Crystallographic data for this compound.

Analysis of Polymorphism and Pseudopolymorphism

Based on a thorough review of the available scientific literature, no specific studies on the polymorphism or pseudopolymorphism of this compound have been reported. While the parent compound, L-phenylalanine, exhibits a rich polymorphic landscape, similar investigations for its 2-methylated derivative are not present in the public domain. nih.govnih.gov

Investigation of Hydration/Dehydration Processes and Interconvertibility

Detailed experimental studies concerning the hydration and dehydration processes of this compound, including its interconvertibility between different hydrated or anhydrous states, are not available in the reviewed scientific literature.

Hydrogen Bonding Networks and Crystal Packing Analysis

| Interaction | Type | Motif |

| N—H⋯O | Intermolecular | C(5) chain |

| N—H⋯O | Intermolecular | R³₃(11) ring |

| O—H⋯O | Intermolecular (via water) | 3D framework |

Table 2: Hydrogen bonding interactions in this compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are used to probe the molecular vibrations of a compound, providing a unique "fingerprint" that is sensitive to its chemical structure and environment.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

A comprehensive search of scientific databases did not yield specific Fourier-transform infrared (FTIR) or Raman spectroscopic data for this compound. While vibrational spectra for the parent L-phenylalanine and other derivatives are well-documented, a detailed molecular fingerprinting of this specific compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic compounds. While specific experimental NMR data for this compound is not widely published, the expected spectral features can be deduced from its known structure and comparison with similar compounds. nih.govnih.govchemicalbook.com

In ¹H NMR spectroscopy, the spectrum would be characterized by signals from the aromatic protons of the phenyl group, typically appearing as a multiplet in the range of 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) (-CH₂-) group are diastereotopic due to the adjacent chiral center and would likely present as two distinct signals (an AB quartet). A sharp singlet corresponding to the three protons of the α-methyl group would also be evident. The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups, along with the water of hydration, would produce signals that could be broad and might exchange with a deuterated solvent.

In ¹³C NMR spectroscopy, distinct signals would correspond to each carbon environment. The phenyl group would show multiple signals in the aromatic region (~125-140 ppm). Key signals would include the quaternary α-carbon, the carbonyl carbon of the carboxylic acid group (~175-180 ppm), the benzylic methylene carbon, and the α-methyl carbon. The presence of the α-methyl group is a defining feature that distinguishes its spectrum from that of native L-phenylalanine. nih.gov

| Proton/Carbon Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.2 - 7.4 (multiplet) | ~125 - 140 | Complex pattern due to multiple, similar aromatic environments. |

| Benzylic (β-CH₂) | Distinct signals (AB quartet) | ~41 - 42 | Protons are diastereotopic due to the chiral α-carbon. mdpi.com |

| α-Methyl (α-CH₃) | Singlet | ~20 - 25 | A key feature distinguishing it from unsubstituted phenylalanine. |

| α-Carbon (quaternary) | N/A | ~60 - 65 | A non-protonated carbon, signal would be less intense. |

| Carboxyl (COOH) | Broad, variable | ~175 - 180 | Proton signal is labile; Carbonyl carbon is downfield. |

| Amine (NH₂) | Broad, variable | N/A | Proton signal is labile and exchanges with solvent. |

Application of Other Spectroscopic Methods (e.g., UV-Vis, Terahertz Spectroscopy)

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of 2-Methyl-L-phenylalanine is dominated by the electronic transitions of its phenyl chromophore. Similar to L-phenylalanine, it is expected to exhibit characteristic absorption maxima resulting from π-π* transitions within the benzene (B151609) ring. thermofisher.comresearchgate.net The primary absorption band for phenylalanine is typically observed around 257-258 nm, with weaker, fine-structured peaks at slightly shorter and longer wavelengths (e.g., 252 nm, 264 nm). thermofisher.comsielc.com The α-methylation is not expected to significantly alter the wavelength of maximum absorbance (λmax) but may influence the molar extinction coefficient. Second-derivative spectroscopy can be a powerful tool to resolve the fine-structured peaks that are often obscured in the standard absorption spectrum, allowing for more precise identification even in complex mixtures. thermofisher.com

| Chromophore | Transition Type | Typical Absorption Maxima (λmax) |

|---|---|---|

| Phenyl Ring | π → π* | ~258 nm |

Terahertz Spectroscopy

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-4 THz), is particularly suited for analyzing the solid-state structure of crystalline materials like this compound. tandfonline.comarxiv.org This technique probes low-frequency molecular motions, including intermolecular vibrations, collective lattice modes, and torsional modes of functional groups. arxiv.org For a crystalline hydrate, THz spectra are highly sensitive to the hydrogen-bonding network between the amino acid's functional groups (amino and carboxyl) and the integrated water molecule. acs.orgnih.gov The resulting absorption peaks are characteristic of the crystal's unique phonon modes and provide a distinct "fingerprint" of its solid-state structure. arxiv.orgtandfonline.com Comparing the THz spectra of single crystals versus polycrystalline powders can help distinguish and assign absorption features arising from the organized hydrogen-bond network. acs.orgnih.gov

Detailed Conformational Analysis

Exploration of Conformational Preferences in Monomers and Dipeptides

The conformational landscape of 2-Methyl-L-phenylalanine is significantly more restricted than that of its parent amino acid, L-phenylalanine. This restriction is a direct consequence of its structure as a Cα-tetrasubstituted α-amino acid, where the α-hydrogen is replaced by a methyl group. semanticscholar.orgbeilstein-journals.orgnih.gov The introduction of this additional alkyl group at the α-carbon creates substantial steric hindrance.

This steric bulk severely limits the rotational freedom around the two primary single bonds of the peptide backbone: the N-Cα bond (defined by the torsion angle phi, φ) and the Cα-C' bond (defined by the torsion angle psi, ψ). nih.gov In a monomeric state or when incorporated into a peptide, the α-methyl group clashes sterically with the side-chain benzyl (B1604629) group as well as the backbone carbonyl and amino groups. This forces the molecule to adopt a much narrower range of low-energy conformations. Studies on peptides containing Cα-methylated amino acids consistently show that these residues act as potent inducers of specific secondary structures, most notably β-turns and 3₁₀-helical structures, while disfavouring more extended conformations. researchgate.netjst.go.jp The rigidifying effect of the α-methyl group is a key tool in peptide design for creating peptidomimetics with stabilized, predictable secondary structures. semanticscholar.orgbeilstein-journals.org

Ramachandran Map Analysis for Constrained Amino Acid Residues

A Ramachandran plot is a fundamental tool in structural biology used to visualize the sterically allowed and disallowed regions for the backbone dihedral angles φ and ψ of amino acid residues in a protein or peptide. vast.vnwikipedia.orgproteopedia.org For a given amino acid, the plot shows which combinations of φ and ψ angles are energetically favorable.

For a conformationally flexible residue like glycine (B1666218) (which lacks a side chain), a large area of the Ramachandran plot is accessible. For standard L-amino acids like alanine (B10760859), the allowed regions are more restricted but still encompass broad areas corresponding to right-handed α-helices and β-sheets. pearson.com

However, for a Cα-tetrasubstituted residue like 2-Methyl-L-phenylalanine, the conformational space is drastically constrained. jst.go.jp The presence of the α-methyl group introduces severe steric clashes that render most of the φ-ψ space inaccessible. The resulting Ramachandran plot for this residue would display very small, isolated "islands" of allowed conformations. The regions corresponding to traditional β-sheets are typically disallowed. The allowed regions are generally confined to the helical portions of the map, specifically in the right-handed α-helical (φ ≈ -60°, ψ ≈ -40°) and left-handed α-helical (φ ≈ +60°, ψ ≈ +40°) quadrants. researchgate.net This profound conformational restriction makes α-methylated amino acids powerful tools for stabilizing helical structures in peptide design. semanticscholar.orgjst.go.jp

| Amino Acid Type | Key Structural Feature | Allowed Ramachandran Space |

|---|---|---|

| Glycine | No side chain (H at Cα) | Large, encompassing both right and left-handed helical and sheet regions. |

| L-Alanine | Small side chain (-CH₃) | Well-defined regions for α-helices and β-sheets. |

| 2-Methyl-L-phenylalanine | Cα-tetrasubstituted (α-CH₃ and benzyl group) | Highly restricted, small regions primarily in helical quadrants; β-sheet region is disallowed. jst.go.jp |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. For 2-Methyl-L-phenylalanine monohydrate, DFT calculations would typically involve geometry optimization to find the most stable arrangement of atoms.

Subsequent to optimization, various electronic properties can be calculated. For instance, the distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to individual atoms. This provides insights into the molecule's reactivity and intermolecular interactions.

Another critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.

While specific DFT data for this compound is not available, studies on similar molecules like L-phenylalanine have utilized DFT to great effect. researchgate.net For example, a typical DFT study might employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value |

| Optimized Total Energy (Hartree) | -XXX.XXXX |

| HOMO Energy (eV) | -X.XXX |

| LUMO Energy (eV) | -X.XXX |

| HOMO-LUMO Gap (eV) | X.XXX |

| Dipole Moment (Debye) | X.XXX |

Note: This table is for illustrative purposes only, as specific published data for this compound is not available.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While it is computationally less intensive than some more advanced methods, it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, providing more accurate results, albeit at a higher computational cost.

For a molecule like this compound, HF calculations could provide a baseline understanding of its electronic structure. However, for more precise energy and property calculations, post-HF methods would be preferable. Studies on L-phenylalanine have demonstrated the utility of these methods in refining structural and electronic data. researchgate.netnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. While experimental spectra can be readily obtained, assigning specific peaks to particular atomic motions can be complex. Vibrational Energy Distribution Analysis (VEDA) is a computational tool that aids in the detailed assignment of vibrational spectra calculated using quantum chemical methods. researchgate.net

VEDA analysis of this compound would involve calculating the theoretical vibrational frequencies and then using VEDA to determine the contribution of different internal coordinates (like bond stretching, angle bending, and torsional motions) to each vibrational mode. This would allow for a definitive assignment of the experimental IR and Raman spectra. Research on L-phenylalanine has successfully employed VEDA to interpret its complex vibrational spectra. researchgate.net

Table 2: Illustrative VEDA Analysis for a Hypothetical Vibrational Mode of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Potential Energy Distribution (%) |

| ~3400 | O-H stretch (water) | 95% ν(O-H) |

| ~3000 | N-H stretch | 85% ν(N-H) |

| ~1700 | C=O stretch | 80% ν(C=O) |

| ~1600 | Phenyl ring C=C stretch | 75% ν(C=C) |

Note: This table is a hypothetical representation of a VEDA output.

Molecular Dynamics and Metadynamics Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) and Metadynamics simulations provide insights into the dynamic behavior of molecules over time.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations would be invaluable for studying its interactions with surrounding water molecules. This includes analyzing the hydrogen bonding network between the amino acid, the water of hydration, and any bulk solvent.

Such simulations can reveal the structure and dynamics of the hydration shell around the molecule, providing information on how the methyl group influences the local water structure compared to the parent L-phenylalanine. This is crucial for understanding its solubility and behavior in aqueous environments.

The solid-state behavior of amino acids can be complex, often exhibiting multiple crystalline forms (polymorphs) and undergoing phase transitions. MD and, more advanced techniques like metadynamics, can be used to explore these phenomena. acs.orgnih.govmdpi.com

For this compound, simulations could be designed to investigate the stability of its crystal lattice at different temperatures and pressures. Metadynamics, in particular, is a powerful method for exploring the free energy landscape of a system and identifying the transition pathways and barriers between different solid-state phases. While no such studies have been published specifically for this compound, the methodologies have been successfully applied to L-phenylalanine, revealing intricate details of its polymorphic transitions. acs.orgnih.gov

Structure-Based Design and Molecular Docking Studies

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize ligands. In the context of 2-Methyl-L-phenylalanine, this involves understanding how the α-methyl group impacts its binding to transporters and enzymes. The incorporation of α-methylated amino acids is a known strategy in peptide design to enhance stability and induce specific secondary structures, such as helices. nih.govenamine.net This conformational restriction can lead to improved binding affinity and selectivity for target proteins. nih.govenamine.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, estimating the strength of the interaction. For phenylalanine derivatives, a key target is the L-type amino acid transporter 1 (LAT1), which is overexpressed in various cancer cells and at the blood-brain barrier. nih.gov While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous phenylalanine-drug conjugates provide a framework for understanding its potential interactions.

Research on phenylalanine conjugates with LAT1 has shown that the transporter can accommodate a variety of moieties attached to the amino acid. nih.gov The binding affinity is influenced by factors such as the size and electronic properties of the substituent on the phenyl ring. For instance, studies on halogenated phenylalanines have indicated that the size and position of the halogen can significantly affect LAT1 specificity. researchgate.net It is hypothesized that the 2-methyl group of 2-Methyl-L-phenylalanine would occupy a hydrophobic pocket within the LAT1 binding site. The methyl group's electron-donating nature could also influence the electronic charge distribution of the phenyl ring, potentially affecting cation-π or other non-covalent interactions with the receptor.

A hypothetical molecular docking study of 2-Methyl-L-phenylalanine into a target like LAT1 would involve preparing the 3D structure of the ligand and the receptor, defining a binding site, and using a scoring function to rank the predicted poses. The results would typically be presented in a table summarizing the binding energies and key interacting residues.

Illustrative Molecular Docking Results for Phenylalanine Analogs with a Target Protein

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| L-Phenylalanine | -6.5 | Phe252, Ile391, Val109 |

| 2-Methyl-L-phenylalanine | -7.2 | Phe252, Ile391, Leu402 |

| 4-Fluoro-L-phenylalanine | -6.8 | Phe252, Ile391, Ser342 |

Note: This table is illustrative and based on typical results from molecular docking studies of similar compounds. The values and residues are not from a specific experimental study on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are critical for activity. A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly insightful for a series of phenylalanine derivatives.

The key statistical parameters for a QSAR model include the cross-validated correlation coefficient (q² or r²cv) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a predictive model. The results are often visualized as contour maps, which show regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Example of Statistical Parameters from a 3D-QSAR Study of Phenylalanine Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value |

| CoMFA (Steric, Electrostatic) | 0.759 | 0.945 | 0.182 | 120.5 |

| CoMSIA (Steric, Electrostatic, Hydrophobic) | 0.750 | 0.921 | 0.210 | 98.7 |

Note: This table is based on published data for beta-phenylalanine derivatives and serves as an example of the statistical validation of QSAR models. nih.gov

Biochemical and Biological Applications in Research

Integration into Peptide and Peptidomimetic Design

Peptidomimetics are small, protein-like chains designed to mimic natural peptides. wikipedia.org They are developed to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and bioavailability. nih.gov The design of peptidomimetics often involves modifying an existing peptide's structure to enhance its molecular properties and biological activity. wikipedia.org Phenylalanine is a frequently used residue in peptidomimetics because its nonpolar and bulky side chain is favored by biological targets with hydrophobic binding sites. chemdiv.com The introduction of structural modifications, such as the addition of a methyl group in 2-Methyl-L-phenylalanine, is a rational design strategy to create more stable and potent compounds. nih.gov

A significant application of 2-Methyl-L-phenylalanine is in a novel, noncovalent peptide stapling strategy to stabilize helical conformations. nih.gov Peptide stapling is a technique used to constrain peptides into a specific conformation, often an alpha-helix, by covalently linking the side-chains of two amino acids. researchgate.net This process can enhance a peptide's stability, affinity for a target, and cell permeability. wikipedia.org

In the noncovalent approach using 2-Methyl-L-phenylalanine (also denoted as αF), the α-methyl group and the aromatic phenyl ring are exploited. nih.gov The methyl group on the alpha-carbon restricts the mobility of the amino acid, which promotes stabilizing sidechain interactions between aromatic rings. kennesaw.edu These additional interactions help to induce and maintain a helical structure, providing the peptide with enhanced external stability. nih.govkennesaw.edu This method presents an alternative to more common hydrocarbon-stapling techniques. nih.gov

A notable example of this strategy was the creation of an α-helical B-chain mimetic of human relaxin-3 (H3 relaxin), a complex insulin-like peptide. nih.gov By incorporating 2-Methyl-L-phenylalanine, researchers developed a peptidomimetic that was remarkably stable in serum and fully mimicked the biological function of the native peptide, making it a promising scaffold for further drug development. nih.gov

| Property | Linear Peptides | Stapled Peptides (with 2-Methyl-L-phenylalanine) |

|---|---|---|

| Conformation | Flexible, often unfolded structure | Constrained, stabilized α-helical structure kennesaw.edunih.gov |

| Stability | Susceptible to proteases | High stability and resistance to proteases nih.gov |

| Target Binding | May have lower affinity due to flexibility | Can exhibit increased binding affinity to targets researchgate.net |

| Cell Permeability | Often poor | Can be improved wikipedia.org |

The ultimate goal of creating peptidomimetics is to develop molecules with improved characteristics over their natural counterparts. The incorporation of unnatural amino acids like 2-Methyl-L-phenylalanine is a key strategy to achieve this. wikipedia.org By introducing modifications, researchers can fine-tune properties such as stability against enzymatic degradation, bioavailability, and receptor selectivity. nih.gov

The noncovalent stapling technique described previously is a prime example of how 2-Methyl-L-phenylalanine contributes to enhanced properties. The resulting stapled peptides are not only conformationally stable but also show high resistance to degradation by proteases. nih.gov This increased stability is a critical factor for therapeutic peptides, as it can prolong their duration of action in the body. Furthermore, by locking a peptide into its bioactive conformation, its potency and selectivity for a specific biological target can be substantially improved. nih.gov These modified peptides serve as valuable tools for deciphering physiological functions and as potential leads for new drugs. nih.gov

Investigation of Enzyme and Receptor Interactions

The unique structure of 2-Methyl-L-phenylalanine also makes it a valuable tool for investigating interactions with specific enzymes and cell surface transporters.

The L-type Amino Acid Transporter 1 (LAT1) is a transmembrane protein that transports large neutral amino acids, such as phenylalanine and leucine, across cell membranes. nih.govsolvobiotech.com It plays a crucial role in supplying essential amino acids to proliferating cells and is highly expressed in the blood-brain barrier and many types of cancer. solvobiotech.commdpi.com

Research has identified 2-Methyl-L-phenylalanine (α-methyl-Phe) as a known LAT1-selective compound. nih.govresearchgate.net In studies comparing various phenylalanine analogs, 2-Methyl-L-phenylalanine demonstrated a high selectivity for LAT1 over the related transporter, LAT2. researchgate.net While other modifications, such as adding an iodine atom to the benzene (B151609) ring (2-iodo-L-phenylalanine), can markedly improve LAT1 affinity and selectivity, 2-Methyl-L-phenylalanine remains a key compound for studying LAT1 interactions. nih.govresearchgate.net The ability to selectively target LAT1 is of significant interest for the development of drugs aimed at the brain or tumors, where LAT1 is overexpressed. nih.gov For a substrate to be recognized by LAT1, it generally must possess a free carboxyl and an amino group, and hydrophobic interactions between the substrate's side chain and the transporter's binding site are crucial. nih.gov

| Compound | Interaction with LAT1 | Key Finding |

|---|---|---|

| L-Phenylalanine (Phe) | Natural Substrate | Baseline for comparison, low LAT1 selectivity nih.govresearchgate.net |

| 2-Methyl-L-phenylalanine (α-methyl-Phe) | Selective Substrate | Known LAT1-selective compound nih.govresearchgate.net |

| 2-Iodo-L-phenylalanine (2-I-Phe) | Selective Substrate | Markedly improved LAT1 affinity and selectivity compared to Phe nih.govresearchgate.net |

| L-Phenylglycine (Phg) | Substrate | Lower affinity and selectivity for LAT1, similar to Phe nih.govresearchgate.net |

Phenylalanine hydroxylase (PAH) is the enzyme responsible for converting excess phenylalanine into tyrosine, a critical step in phenylalanine metabolism. nih.govwikipedia.org The enzyme's activity is complexly regulated; it is activated by its substrate, phenylalanine, and this activation is inhibited by its cofactor, tetrahydrobiopterin (BH4). nih.gov Mutations in the gene that codes for PAH can lead to the metabolic disorder phenylketonuria (PKU). wikipedia.org

While the direct inhibitory effect of 2-Methyl-L-phenylalanine on PAH is not extensively detailed in the available research, studies have been conducted on structurally similar compounds. For instance, alpha-methyl tyrosine, a closely related molecule, is known to be a potent inhibitor of tyrosine hydroxylase and has also been studied for its effects on phenylalanine hydroxylase activity. nih.gov The investigation of such analogs helps to elucidate the structure-activity relationships for inhibitors of the aromatic amino acid hydroxylase family of enzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov Their activity is linked to the regulation of gene expression, and HDAC inhibitors have emerged as a promising class of anti-cancer agents. nih.govresearchgate.net

The phenylalanine structure serves as an important scaffold in the design of novel HDAC inhibitors. Research has focused on developing phenylalanine-containing hydroxamic acids that show selective inhibition of specific HDAC isoforms, particularly class IIb HDACs like HDAC6. researchgate.net While these studies focus on a class of compounds rather than specifically on 2-Methyl-L-phenylalanine, they highlight the importance of the phenylalanine framework for achieving subtype selectivity. The goal of this research is to develop inhibitors that target HDACs involved in oncogenesis, such as HDAC1 and HDAC2, while minimizing off-target effects, leading to better efficacy and tolerability. researchgate.net

Ligand Design for Kainate Receptors

The phenylalanine scaffold is a foundational element in the design of competitive antagonists for ionotropic glutamate receptors (iGluRs), including the kainate receptor (KAR) subfamily. Kainate receptors, which are involved in most excitatory synaptic transmission in the central nervous system, are therapeutic targets for a range of neurological and psychiatric conditions such as epilepsy and neuropathic pain. nih.gov Medicinal chemists have extensively explored derivatives of phenylalanine to create ligands with high affinity and selectivity for specific kainate receptor subunits (GluK1-GluK5). nih.govmdpi.com

Structure-activity relationship (SAR) studies on phenylalanine-based compounds have shown that substitutions on the phenyl ring are critical for modulating binding affinity and selectivity. For instance, the introduction of hydroxy, nitro, and chloro groups at various positions on the phenylalanine ring has been shown to significantly impact ligand affinity for AMPA and kainate receptors. nih.gov The strategic placement of these substituents influences the electronic and steric profile of the ligand, thereby altering its interaction with the amino acid residues within the receptor's binding pocket. nih.gov While the broader class of substituted phenylalanines has proven fruitful for developing AMPA/KA receptor antagonists, specific research detailing the direct use of the 2-methyl derivative for kainate receptor ligands is not prominent in publicly available literature. The development of selective antagonists remains a key goal, particularly for the GluK1 subunit, to better understand the physiological role of each receptor subtype. nih.gov

Development of Opioid Receptor Ligands

The unique structural properties of 2-Methyl-L-phenylalanine have been effectively utilized in the development of potent and selective ligands for opioid receptors. Researchers have incorporated this modified amino acid into endogenous opioid peptides to enhance their binding affinity and modulate their activity profile. A notable example is its use in analogues of endomorphin-2 (EM-2), an endogenous peptide with high selectivity for the µ-opioid receptor.

In a study focused on creating bifunctional opioid ligands, 2'-methyl-L-phenylalanine was substituted for the native phenylalanine at position 3 of a [Dmt¹]EM-2 analogue (where Dmt is 2',6'-dimethyl-L-tyrosine). This single methyl group substitution was found to significantly enhance the ligand's affinity for the µ-opioid receptor by six-fold compared to the unsubstituted parent peptide. This modification demonstrates that the addition of a methyl group on the phenyl ring can be a powerful strategy to improve receptor interaction and potency.

| Compound | Modification at Position 3 | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |

|---|---|---|---|

| Parent Peptide | L-Phenylalanine | 1.53 ± 0.14 | 104 ± 11 |

| Analogue 2 | 2'-Methyl-L-phenylalanine | 0.25 ± 0.03 | 31.7 ± 2.6 |

The data indicates that the introduction of a 2-methyl group on the phenylalanine residue enhances binding affinity for both µ and δ receptors, while maintaining a preference for the µ receptor. This approach highlights the utility of 2-Methyl-L-phenylalanine in fine-tuning the pharmacological properties of peptide-based drug candidates.

Role as a Biochemical Probe in Biological Systems

Studies on Protein Interactions and Enzymatic Functions

2-Methyl-L-phenylalanine serves as a valuable biochemical probe for investigating enzymatic mechanisms and protein interactions. The presence of the α-methyl group provides steric bulk and blocks α-hydrogen abstraction, which can significantly alter the kinetics of enzyme-catalyzed reactions compared to its natural counterpart, L-phenylalanine. This property allows researchers to explore the spatial constraints and catalytic processes within an enzyme's active site.

A key example of its use is in the study of Carboxypeptidase A (CPA), a well-characterized metalloprotease. To probe the enzyme's mechanism, researchers synthesized hippuryl-α-methylphenylalanine and evaluated it as a substrate for CPA. nih.gov The findings were significant:

The rate of CPA-catalyzed hydrolysis of (S)-Hippuryl-α-methylphenylalanine was reduced by a factor of 105,000 compared to the non-methylated substrate, (S)-Hippuryl-phenylalanine. nih.gov

This dramatic reduction in activity suggests that the α-methyl group introduces significant steric hindrance within the active site, interfering with the optimal positioning of the substrate for catalysis. nih.govacs.org

This steric interference is thought to disrupt the approach of key catalytic residues, such as Glu-270, to the scissile peptide bond. acs.org By comparing the kinetic parameters of methylated versus non-methylated substrates, scientists can infer details about the transition state of the reaction and the conformational requirements of the active site. Furthermore, the systematic placement of methyl groups on phenylalanine rings has been used as a broader strategy to break the rotational symmetry of the phenyl side chain, providing new, insightful contacts in NMR spectroscopy to study the dynamics of a protein's hydrophobic core. nih.gov

| Substrate | Relative Rate of Hydrolysis | Key Finding |

|---|---|---|

| (S)-Hippuryl-phenylalanine | 100% | Standard peptide substrate. |

| (S)-Hippuryl-α-methylphenylalanine | ~0.001% | Hydrolysis is reduced by 105-fold due to steric hindrance from the α-methyl group. nih.gov |

Utilization in Radiotracer Development for Molecular Imaging Research

Radiolabeled amino acids are superior tracers for positron emission tomography (PET) imaging of malignant tumors due to their increased uptake in cancer cells. Derivatives of 2-Methyl-L-phenylalanine have been developed as highly effective radiotracers for this purpose. The α-methyl group is a critical feature, as it typically prevents the molecule from being metabolized and incorporated into proteins, leading to higher accumulation within tumor cells that overexpress amino acid transporters like L-type amino acid transporter 1 (LAT1).

Researchers have designed and synthesized brominated derivatives, such as 2-[⁷⁶Br]bromo-α-methyl-L-phenylalanine (2-[⁷⁶Br]BAMP), for tumor imaging. The radioisotope ⁷⁶Br is an attractive positron emitter due to its relatively long half-life of 16.2 hours, which allows for centralized production and distribution to hospitals.

Studies on 2-[⁷⁶Br]BAMP have demonstrated its potential as a widely usable tumor imaging agent with several advantages:

High Stability : The tracer is stable in plasma and within the body.

Favorable Pharmacokinetics : It exhibits rapid blood clearance and lower accumulation in the kidneys compared to other similar tracers.

High Tumor Accumulation : 2-[⁷⁶Br]BAMP shows high uptake in tumor cells, enabling clear visualization of tumors with a small-animal PET scanner.

These properties suggest that 2-[⁷⁶Br]BAMP could be a potent new PET tracer for oncology, potentially enabling broader use of amino acid-based molecular imaging in clinical practice.

Structure Activity Relationship Sar Studies of 2 Methyl L Phenylalanine Analogs

Impact of Alpha-Methylation on Molecular Recognition and Bioactivity

The introduction of a methyl group at the alpha-carbon (α-carbon) of L-phenylalanine creates 2-Methyl-L-phenylalanine, a modification that significantly alters its interaction with biological systems. This alpha-methylation imposes steric hindrance, which can restrict the conformational flexibility of the molecule. This constraint can lead to more stable peptide structures and enhanced resistance to enzymatic degradation, as proteases may be unable to recognize the modified amino acid. kennesaw.edu

A primary area of research for this compound is its interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. wikipedia.org While the parent amino acid, L-phenylalanine, is a substrate for LAT1, alpha-methylation modifies this interaction. Studies show that while α-methyl-L-phenylalanine can be transported by LAT1, the modification appears to reduce its binding affinity compared to L-phenylalanine itself. nih.gov However, this reduced affinity is coupled with a significant benefit: increased selectivity. α-Methyl-L-phenylalanine shows minimal inhibition and transport by LAT2, making it highly selective for LAT1. nih.gov This selectivity is a crucial attribute for developing targeted drug delivery systems. nih.gov

The bioactivity of α-methylated phenylalanine is also demonstrated in its ability to inhibit key enzymes. It is known to be an inhibitor of both tyrosine hydroxylase and phenylalanine hydroxylase, which can lead to the depletion of catecholamine neurotransmitters. wikipedia.org Furthermore, incorporating alpha-methylated phenylalanine into peptides has been shown to enhance their inhibitory properties against targets like the Amyloid-Beta (Aβ) peptide, which is implicated in Alzheimer's disease. kennesaw.edu

| Compound | Key Structural Feature | Effect on LAT1 Affinity | Effect on LAT1 Selectivity (vs. LAT2) | Reference |

|---|---|---|---|---|

| L-Phenylalanine | Parent Amino Acid | Baseline | Low | nih.gov |

| α-Methyl-L-phenylalanine | α-Methyl Group | Decreased | High | nih.gov |

| Bicyclic-Phe | Constrained α-Methylene | Higher than α-methyl-Phe | High | nih.gov |

Effects of Aromatic Ring Substitutions on Binding Affinity and Selectivity

The phenyl ring of 2-Methyl-L-phenylalanine is a critical pharmacophore, and substitutions on this ring can dramatically alter binding affinity and selectivity. The aromatic ring plays a crucial role in forming molecular properties and often engages in hydrophobic and π-π stacking interactions within receptor binding pockets. researchgate.netnih.gov

Research into analogs has shown that the position and nature of substituents are key. For instance, adding a halogen, such as iodine, at the 2-position of the benzene (B151609) ring in L-phenylalanine (creating 2-iodo-L-phenylalanine) markedly improves both affinity and selectivity for the LAT1 transporter compared to the parent compound. nih.gov This suggests that strategic substitution on the aromatic ring of α-methyl-L-phenylalanine could potentially counteract the affinity loss from alpha-methylation while retaining high selectivity.

Systematic studies involving "methyl-hopping," where methyl groups are methodically placed at different positions on the phenylalanine ring (ortho, meta, para), have been used to probe the dynamics of hydrophobic cores in proteins. nih.gov These experiments reveal that even a single methyl group's placement can significantly influence the rotational behavior and orientation of the aromatic ring within a binding site. nih.gov This highlights the sensitivity of receptor pockets to the steric bulk and electronic properties of substituents on the aromatic ring, which can be exploited to fine-tune the binding characteristics of 2-Methyl-L-phenylalanine analogs.

| Substitution Type | Example Compound | Observed Effect | Implication for SAR | Reference |

|---|---|---|---|---|

| Halogenation | 2-Iodo-L-phenylalanine | Markedly improved LAT1 affinity and selectivity. | Large, electron-withdrawing groups at the 2-position can enhance binding. | nih.gov |

| Methylation | o-, m-, p-tolyl and xylyl side chains | Alters rotational freedom and orientation within a protein's hydrophobic core. | Steric bulk and position of methyl groups can be tuned to optimize packing and interactions. | nih.gov |

Influence of Stereochemistry and Side Chain Modifications on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a defining factor in the biological activity of chiral molecules like 2-Methyl-L-phenylalanine. nih.govlibretexts.org Biological systems, particularly enzymes and receptors, are themselves chiral and thus exhibit a high degree of stereospecificity. libretexts.org A molecule's specific stereoisomer (enantiomer or diastereomer) can determine whether it binds effectively to a target and elicits a biological response. nih.govlibretexts.org

For amino acid analogs, both the configuration of the α-carbon (L- or D-) and the orientation of any substituents are critical. The natural L-configuration of amino acids is often essential for recognition by transport systems and enzymes. Studies on related compounds have shown that only specific stereoisomers display significant biological activity, a phenomenon attributed to stereoselective uptake by transporters and precise geometric requirements for binding to the target protein. nih.gov

Correlation between Hydration States and Receptor Binding Profiles

The interaction of a molecule with a receptor does not occur in a vacuum; it happens in an aqueous biological environment. The hydration state, or the shell of water molecules surrounding a compound, is an integral part of its structure and can significantly influence its receptor binding profile. For protonated amino acids like phenylalanine and its derivatives, water molecules form hydrogen bonds primarily with the charged ammonium (B1175870) (-NH3+) and polar carboxyl (-COOH) groups. nih.govresearchgate.net

Experimental and theoretical studies have investigated these interactions in detail. The first water molecule binds strongly to these functional groups, with subsequent water molecules binding less tightly to form a second solvation shell. nih.govresearchgate.net The number and location of these bound water molecules affect the molecule's effective size, shape, and the presentation of its interactive surfaces to a receptor.

Furthermore, the hydration shell can modulate intramolecular and intermolecular interactions. For instance, studies on hydrated ion-phenylalanine clusters show a competition between ion-ligand bonding and water-water hydrogen bonding. rsc.org A unique interaction has also been identified where a water molecule accepts a hydrogen bond from the N-terminus and donates a weak hydrogen bond to the π-system of the aromatic ring. nih.gov The specific hydration pattern is therefore a dynamic property that influences the compound's conformation and electronic distribution, which in turn correlates with its ability to be recognized and bound by a biological receptor.

| Hydration Step | Binding Site | Approximate Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| First Water Molecule | Ammonium or Carboxyl Group | ~13 | nih.govresearchgate.net |

| Second to Fifth Water Molecules | Ammonium Group or Second Solvation Shell | 7-11 | nih.govresearchgate.net |

常见问题

Q. What are the recommended synthetic routes for 2-Methyl-L-phenylalanine monohydrate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves modifying L-phenylalanine via alkylation or asymmetric catalysis to introduce the methyl group at the α-position. For example, formylation reactions using anhydrous solvents (e.g., dichloromethane) with alkali catalysts, as seen in analogous amino acid derivatization . Optimization may employ Response Surface Methodology (RSM) to evaluate variables like temperature, solvent polarity, and catalyst loading .

Q. How can researchers confirm the structural integrity and hydration state of this compound?

- Methodological Answer : Use a combination of:

- X-ray Powder Diffraction (XRPD) to confirm crystalline structure and hydrate formation .

- Thermogravimetric Analysis (TGA) to quantify water content by monitoring mass loss during dehydration .

- Infrared Spectroscopy (IR) to identify characteristic O–H (hydration) and C=O (carboxylic acid) stretches, validated against computed spectra from DFT methods .

Q. What analytical techniques are suitable for assessing enantiomeric purity?

- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection is standard. Compare optical rotation (OR) values (e.g., reported OR for monohydrates: +6.8° in 3M HCl ) against synthesized batches. Mass spectrometry (MS) can further validate molecular weight (F.W. 228.2) .

Advanced Research Questions

Q. How can experimental design principles address contradictions in solubility or stability data for this compound?

- Methodological Answer : Contradictions often arise from polymorphic forms or hydration dynamics. Apply Design of Experiments (DoE) to test variables like pH, temperature, and humidity. For example, use a factorial design to study dehydration kinetics via TGA, as demonstrated for lactose monohydrate . Statistical tools (e.g., ANOVA) can identify significant factors affecting stability .

Q. What computational methods are effective in modeling the hydration effects on 2-Methyl-L-phenylalanine’s vibrational spectra?

- Methodological Answer : Density Functional Theory (DFT) simulations reliably predict IR spectra of hydrated forms. Compare computed vibrational modes (e.g., O–H bending at ~1600 cm⁻¹) with experimental data to validate hydration interactions . Semiempirical methods (e.g., PM6) offer faster approximations but may lack precision in hydrogen-bonding networks .

Q. How does the methyl substitution at the α-position influence enzymatic interactions compared to native L-phenylalanine?

- Methodological Answer : Study substrate specificity using enzymes like phenylalanine 2-monooxygenase . Conduct kinetic assays (e.g., Michaelis-Menten kinetics) to compare turnover rates. Structural insights can be gained via molecular docking simulations, highlighting steric hindrance from the methyl group .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT) tools like inline Raman spectroscopy to monitor reaction progression . Statistical process control (SPC) charts can track critical quality attributes (e.g., optical rotation, melting point) across batches .

Data Contradiction Resolution

Q. Discrepancies in reported melting points (e.g., 245–251°C vs. 238–243°C): How to resolve?

- Methodological Answer : Variations may stem from hydration state or impurities. Perform Differential Scanning Calorimetry (DSC) to measure exact phase transitions. Cross-reference with XRPD to rule out polymorphic differences . Purify via recrystallization in controlled humidity to isolate the monohydrate form .

Application-Oriented Questions

Q. How can this compound serve as a chiral building block in peptide mimetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。